Tetraoctadecyltin
Description
Tetraoctadecyltin (Sn(C₁₈H₃₇)₄) is a tetraorganotin compound characterized by four octadecyl (C₁₈) alkyl chains bonded to a central tin atom. Organotin compounds are widely utilized in industrial applications, including PVC stabilizers, catalysts, and biocides. This compound’s long alkyl chains confer distinct physical and chemical properties, such as high hydrophobicity, thermal stability, and reduced volatility compared to shorter-chain analogs. Its synthesis typically involves the reaction of tin tetrachloride (SnCl₄) with octadecyl Grignard reagents or organoaluminum compounds, followed by purification to isolate the tetraalkylated product .
Properties
Molecular Formula |
C72H148Sn |
|---|---|
Molecular Weight |
1132.7 g/mol |
IUPAC Name |
tetraoctadecylstannane |
InChI |
InChI=1S/4C18H37.Sn/c4*1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;/h4*1,3-18H2,2H3; |
InChI Key |
CCEHBSUEXCVJCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Sn](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraoctadecyltin typically involves the reaction of tin tetrachloride (SnCl4) with octadecylmagnesium bromide (C18H37MgBr) in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction can be represented as follows:
SnCl4+4C18H37MgBr→Sn(C18H37)4+4MgBrCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetraoctadecyltin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to the tin atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
Oxidation: Tin oxides (e.g., SnO2).
Reduction: Lower oxidation state tin compounds (e.g., SnCl2).
Substitution: Various organotin derivatives depending on the substituents used.
Scientific Research Applications
Tetraoctadecyltin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of tetraoctadecyltin involves its interaction with cellular components and biomolecules. It can bind to proteins and enzymes, altering their activity and function. The compound may also interact with cell membranes, affecting their integrity and permeability. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound can modulate various cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Organotin Chemistry
Tetraoctadecyltin belongs to the broader class of tetraorganotin compounds (R₄Sn), which vary based on the organic substituents (R). Key structural analogs include:
Physical and Chemical Properties
- Molecular Weight : this compound’s molecular weight (~1,200 g/mol) is significantly higher than tributyltin acetate (~406 g/mol) or tetramethyltin (~178 g/mol), impacting its solubility and diffusion rates.
- Solubility : Long alkyl chains render this compound highly lipophilic, with negligible solubility in polar solvents (e.g., water) but excellent solubility in hydrocarbons. In contrast, tributyltin acetate exhibits moderate solubility in organic solvents due to its acetate group .
- Thermal Stability : Longer alkyl chains enhance thermal stability, making this compound suitable for high-temperature applications (e.g., PVC processing). Shorter-chain analogs like tetramethyltin decompose at lower temperatures.
Reactivity and Environmental Behavior
- Degradation: Tetraorganotins are generally less reactive than triorganotins (e.g., tributyltin) due to steric hindrance. However, this compound may degrade into trioctadecyltin under UV light or microbial action, which could exhibit higher toxicity .
Toxicity Profile
- Acute Toxicity: Tetraorganotins are less acutely toxic than triorganotins. For example, tributyltin oxide (TBTO) has an LD₅₀ (rat, oral) of ~10 mg/kg, whereas tetraorganotins like this compound typically show LD₅₀ values >1,000 mg/kg .
- Ecotoxicity: Tributyltin compounds are notorious for causing imposex in marine mollusks at concentrations as low as 1 ng/L. This compound’s ecological impact is less studied but presumed lower due to its stability and reduced bioavailability.
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